Fluorescein-PEG4-azide
Description
Evolution of Bioorthogonal Chemistry in Advanced Chemical Biology and Materials Science
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. chempep.comwikipedia.org Coined in 2003, this concept has revolutionized the study of biomolecules in their natural environments. wikipedia.org These reactions must be highly selective, proceed efficiently under physiological conditions (neutral pH, aqueous environment, and body temperature), and involve functional groups that are abiotic, meaning they are not naturally present in biological systems. chempep.comnih.gov
The azide (B81097) group is a prime example of a bioorthogonal functional group. acs.org Early bioorthogonal reactions, such as the Staudinger ligation developed in 2000, utilized the reaction of azides with phosphines. wikipedia.orgacs.org A major leap forward was the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. nih.gov However, the toxicity of the copper catalyst limited its application in living organisms. chempep.com This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) that reacts with an azide without the need for a copper catalyst, making it truly bioorthogonal and suitable for in vivo applications. medchemexpress.comchempep.comwikipedia.org
The evolution of these reactions has provided researchers with a powerful toolkit to label and study a wide range of biomolecules, including proteins, glycans, and lipids, in real-time within living cells and even whole organisms. wikipedia.orgnih.govmdpi.com This has had a monumental impact on our understanding of cellular processes and has enabled the development of new diagnostic and therapeutic strategies. nih.gov
Strategic Importance of Multi-functional Fluorescent Probes in Scientific Discovery
Multi-functional fluorescent probes are indispensable tools in modern scientific research, offering the ability to simultaneously detect, visualize, and sometimes even quantify multiple biological analytes or events. researchgate.nettandfonline.com The strategic importance of these probes lies in their capacity to provide a more holistic view of complex biological systems. researchgate.net For instance, they can be designed to report on changes in the cellular microenvironment, such as viscosity and the concentration of specific ions or small molecules. researchgate.net
The design of these probes often involves integrating a fluorescent reporter, one or more sensing moieties, and targeting groups. anr.fr This allows for the investigation of intricate cellular processes, such as the relationship between abnormal viscosity and fluctuations in the levels of biologically relevant molecules, which can be indicative of disease states. researchgate.net Furthermore, fluorescent probes that can be "turned on" upon binding to a specific target are highly valuable for imaging with high contrast and without the need to wash away unbound probes. anr.frnih.gov
In fields like neurodegenerative disease research, multifunctional probes are being developed to target pathological factors, such as amyloid-beta plaques, and simultaneously report on their presence and modulate their toxic effects. acs.org The ability to non-invasively image cellular and subcellular structures and processes with high sensitivity and selectivity is crucial for advancing our understanding of everything from basic cell biology to the mechanisms of disease. researchgate.netmatec-conferences.org
Conceptual Framework for the Rational Design and Application of PEGylated Bio-conjugation Reagents
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely adopted strategy in the design of bioconjugation reagents and therapeutics. nih.govsigmaaldrich.com The conceptual framework for designing PEGylated reagents is based on leveraging the unique physicochemical properties of PEG to enhance the performance of the conjugated molecule. nih.govthermofisher.com
Key considerations in the design of PEGylated reagents include:
Functionality : The type of reactive groups on the PEG chain determines how it can be conjugated to other molecules. Monofunctional PEGs have a single reactive group, while bifunctional and multi-arm PEGs offer more complex conjugation possibilities. sigmaaldrich.com
Molecular Weight and Length : The length of the PEG chain can be precisely controlled. sigmaaldrich.com Longer PEG chains can increase the hydrodynamic size of a molecule, which can, for example, prolong its circulation time in the body. The PEG spacer also provides flexibility and reduces steric hindrance in conjugation reactions. broadpharm.comthermofisher.com
Architecture : PEGs can be linear, branched, or have a "Y" or multi-arm shape. sigmaaldrich.comscielo.br The architecture can influence the stability and biological activity of the resulting conjugate. scielo.br
Improved Solubility and Biocompatibility : PEG is hydrophilic and biocompatible, which enhances the water solubility of hydrophobic molecules and can reduce their immunogenicity and non-specific binding. biochempeg.comsigmaaldrich.comthermofisher.com
The rational design of these reagents involves selecting the appropriate PEG structure and reactive groups to achieve the desired outcome, whether it's creating a stable linker for an antibody-drug conjugate, improving the pharmacokinetics of a protein drug, or enabling efficient labeling of a biomolecule for imaging. nih.govsigmaaldrich.comresearchgate.net
Overview of Fluorescein-PEG4-azide as a Benchmark Research Tool
This compound serves as a benchmark research tool due to its well-defined structure and versatile functionality that combines the key features discussed above. Its utility is demonstrated in its widespread application in various research areas.
The fluorescein (B123965) component provides a reliable and bright green fluorescent signal (with an excitation/emission maximum of approximately 494/517 nm), making it suitable for a wide range of fluorescence-based detection methods. broadpharm.comaxispharm.com The azide group allows for its specific incorporation into molecules of interest via highly efficient and bioorthogonal click chemistry reactions. cd-bioparticles.netmedchemexpress.com This enables researchers to label alkyne-modified biomolecules in complex mixtures with high specificity.
The PEG4 spacer is critical to its function, enhancing its solubility in aqueous buffers used in biological experiments and providing sufficient distance between the fluorophore and the conjugated biomolecule to minimize potential interference. cd-bioparticles.netbroadpharm.com In some cases, the PEG spacer has been shown to be crucial for overcoming steric hindrance that might otherwise prevent the click reaction from occurring at sterically crowded sites on a protein. unca-urcap.org
This compound is frequently used in applications such as:
Fluorescent labeling of biomolecules : Tagging proteins, peptides, and other molecules for visualization in fluorescence microscopy and flow cytometry.
PROTAC Synthesis : It can be used as a fluorescently tagged linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. medchemexpress.commedchemexpress.comchemsrc.com
Bioconjugation and Drug Delivery Research : Its properties make it a useful tool for developing and characterizing bioconjugates and drug delivery systems. axispharm.com
The combination of a well-characterized fluorophore, a bioorthogonal reactive handle, and a solubility-enhancing linker makes this compound a reliable and versatile reagent for a multitude of applications in chemical biology and beyond.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C31H33N5O9S | medchemexpress.com |
| Molecular Weight | 651.69 g/mol | medchemexpress.com |
| CAS Number | 1454662-54-4 | broadpharm.commedchemexpress.com |
| Excitation Maximum | ~494 nm | broadpharm.com |
| Emission Maximum | ~517 nm | broadpharm.com |
| Appearance | Yellow Solid/Liquid | cd-bioparticles.net |
| Key Functional Groups | Fluorescein, PEG4, Azide | cd-bioparticles.netbroadpharm.com |
| Primary Application | Click Chemistry, Fluorescent Labeling | cd-bioparticles.netbroadpharm.commedchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O9S/c32-36-34-8-10-41-12-14-43-16-15-42-13-11-40-9-7-33-30(46)35-20-1-4-24-23(17-20)29(39)45-31(24)25-5-2-21(37)18-27(25)44-28-19-22(38)3-6-26(28)31/h1-6,17-19,37-38H,7-16H2,(H2,33,35,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMQXVHSKEUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for Fluorescein Peg4 Azide in Research
Advanced Synthetic Routes for the Fluorescein (B123965) Chromophore Integration
The foundation of the Fluorescein-PEG4-azide probe is the fluorescein molecule, a xanthene dye known for its bright green fluorescence. The classic and widely used synthesis of the fluorescein core involves the Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and resorcinol. iscientific.orgwikipedia.org This reaction is typically catalyzed by agents like zinc chloride or methanesulfonic acid at elevated temperatures (170-180°C) to drive the condensation. iscientific.org While effective, this method was historically challenging for small-scale reactions due to material loss. iscientific.org Using methanesulfonic acid can be advantageous as it serves as both a solvent and an acid catalyst, potentially offering better yields under milder conditions. iscientific.org
For integration into the larger probe structure, fluorescein is often derivatized to introduce a reactive group for conjugation. A common derivative is fluorescein isothiocyanate (FITC), which readily reacts with primary amines. wikipedia.org The integration strategy for this compound typically involves reacting an amine-terminated PEG linker with FITC under alkaline conditions (pH 8.5–9.0). This forms a stable thiourea (B124793) bond, covalently linking the fluorescein chromophore to the PEG spacer.
Another approach involves synthesizing amino-functionalized fluorescein derivatives, such as 5(6)-aminofluorescein. This can be achieved by reacting fluorescein with 4-nitrophthalic acid, followed by the separation of isomers and reduction of the nitro group to an amine. iscientific.org This amino group can then be coupled to a PEG linker that has an activated carboxylic acid group, forming a stable amide bond. iscientific.org These methods provide a robust toolkit for covalently attaching the fluorescent dye to the PEG scaffold as a preliminary step before or after the introduction of the azide (B81097) functionality.
PEGylation Methodologies for Tailored Linker Design and Aqueous Compatibility in Bio-conjugation
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone of modern bioconjugation. europeanpharmaceuticalreview.comrsc.org It is employed to enhance the aqueous solubility, stability, and pharmacokinetic properties of biomolecules by creating a hydrophilic shield. europeanpharmaceuticalreview.combiosyn.comresearchgate.net In the context of this compound, the PEG4 linker serves not only to improve water solubility but also to provide a flexible spacer between the bulky fluorescein dye and the azide group, which can reduce steric hindrance during subsequent bioorthogonal reactions. broadpharm.com
The synthesis of the PEG linker itself is critical for producing a well-defined final product. PEG is typically synthesized through the anionic ring-opening polymerization of ethylene (B1197577) oxide. nih.gov For applications in bioconjugation, monomethoxy PEG (mPEG), initiated with methoxide (B1231860) ions, is a common starting material to ensure one end of the polymer is capped and non-reactive. nih.gov
To create a heterobifunctional linker like the one in this compound, which requires different reactive groups at each terminus, more complex synthetic strategies are necessary. One effective method starts with a PEG molecule that possesses distinct functional groups at its alpha and omega positions, such as a hydroxyl group and a carboxyl group. mdpi.com Each end can then be modified independently. For instance, the carboxyl group can be reacted to introduce a group that will become the azide, while the hydroxyl end is modified for attachment to the fluorescein moiety. mdpi.com This controlled, stepwise functionalization is essential for producing PEG scaffolds with the precise functionalities required for assembling complex probes. researchgate.net
The length of the PEG chain is a critical design parameter that significantly influences the biological and physical properties of the conjugate. While this compound specifies a short, tetra-ethylene glycol linker, research on various PEGylated systems demonstrates the profound impact of chain length. Generally, longer PEG chains enhance hydrophilicity, reduce immunogenicity, and increase the circulation half-life of attached molecules by increasing their hydrodynamic volume, which limits kidney filtration. biosyn.comresearchgate.net
However, the relationship between PEG length and performance is not linear and involves trade-offs. For targeted drug delivery systems, an overly long PEG chain can excessively "shield" a targeting ligand, hindering its ability to bind to its receptor. rsc.org Conversely, if the PEG linker is too short, the ligand may not extend beyond the protective PEG layer of a nanoparticle, also impeding binding. rsc.org Research on PEGylated liposomes has shown that targeting efficiency is optimized when the targeting ligand is attached via a longer PEG chain than the surrounding methoxy-capped "stealth" PEGs. thno.org In other applications, longer PEG chains have been found to decrease the efficiency of cellular uptake and gene transfection. researchgate.net
The choice of PEG length is therefore a balance between achieving desired solubility and circulation time while maintaining the biological activity and targeting capability of the conjugate.
| Research Model/System | Effect of Increasing PEG Length | Reference |
|---|---|---|
| General Bioconjugates | Increases circulation half-life, solubility, and stability; reduces immunogenicity. | biosyn.comresearchgate.net |
| Targeted Nanoparticles | Can shield targeting ligands, reducing binding efficiency if not optimized. | rsc.org |
| Liposomes | Crucial for tumor-targeting ability; longer linkers can improve tumor accumulation. | dovepress.com |
| Chitosan/siRNA Nanoparticles | Longer chains can lower the ability of polyplexes to enter cells and decrease transfection efficiency. | researchgate.net |
| PEGylated G-CSF | Higher molecular weight PEG was associated with enhanced leukocyte proliferation. | mdpi.com |
Controlled Synthesis of Polyethylene Glycol Scaffolds
Azide Functionalization Approaches for Bioorthogonal Reactivity
The azide group (-N₃) is the key functional moiety that imparts bioorthogonal reactivity to the this compound probe. Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native cellular processes. nih.gov The azide is a small, stable, and abiotic functional group, making it an ideal "handle" for such reactions. nih.govacs.org
The primary use of the azide group in this context is for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmedchemexpress.com These reactions form a stable triazole linkage with molecules containing an alkyne or a strained alkyne (like DBCO or BCN), respectively. acs.orgmedchemexpress.com This allows researchers to covalently "click" the fluorescent probe onto a wide array of biological targets that have been metabolically or chemically labeled with an alkyne group. cas.org
The synthesis of the azide functionality onto the PEG linker is a well-established chemical transformation. A common and efficient method involves a two-step process. First, a terminal hydroxyl group on the PEG chain is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. Subsequently, the resulting PEG-tosylate or PEG-mesylate undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) to yield the desired azido-PEG linker. mdpi.com This method generally results in high purity and yield. mdpi.com This azido-functionalized PEG is then ready for conjugation with the fluorescein moiety to complete the synthesis of the probe. researchgate.net
Methodological Approaches for Achieving High-Fidelity this compound Probes for Research
The utility of a chemical probe like this compound in research is directly dependent on its purity and structural integrity. The presence of unreacted starting materials, by-products, or positional isomers can lead to ambiguous experimental results, high background signals, and poor reproducibility. Therefore, rigorous purification and characterization are mandatory steps in the synthesis.
A variety of chromatographic and other separation techniques are employed to purify PEGylated fluorescent probes. The choice of method depends on the specific impurities that need to be removed.
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is highly effective for removing low-molecular-weight impurities such as unreacted PEGylation reagents, salts, and hydrolysis by-products from the larger, fully assembled probe.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This method is particularly useful in purifying PEGylated biomolecules, as the neutral PEG chain can shield the surface charges of the molecule, altering its elution profile compared to the un-PEGylated form.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that is widely used for the purification of peptides and small molecules. For complex probes, it can be powerful enough to separate closely related species, including positional isomers, making it invaluable for ensuring a homogeneous final product.
Flash Chromatography: This method, which uses a stationary phase like silica (B1680970) gel, has been presented as a modern alternative to traditional HPLC for purifying fluorescent probes, in some cases offering improved reaction yields. nih.govnih.gov
Capillary Electrophoresis (CE): For anionic fluorescent probes, CE-based techniques have been shown to achieve exceptionally high purity levels, often in the range of 95-99%. researchgate.netnih.gov This method offers high efficiency and accuracy for separating ionic compounds from impurities. researchgate.net
Membrane-Based Techniques: Methods like dialysis and ultrafiltration are simple and effective for removing small molecules, such as salts and unreacted low-molecular-weight reagents, from the final product solution. researchgate.net
The successful application of these methods, often in combination, ensures the high fidelity of the this compound probe, which is critical for reliable and reproducible outcomes in fluorescence microscopy, flow cytometry, and other bio-imaging applications.
| Purification Technique | Principle of Separation | Primary Application/Advantage | Reference |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Molecular size/hydrodynamic volume | Efficient removal of small by-products and unreacted reagents. | |
| Ion-Exchange Chromatography (IEX) | Net molecular charge | Separating PEGylated from non-PEGylated species due to charge shielding by PEG. | |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation, capable of resolving positional isomers. | |
| Flash Chromatography | Adsorption (typically on silica gel) | Can offer improved yields over traditional HPLC for some fluorescent probes. | nih.gov |
| Capillary Electrophoresis (CE) | Charge and hydrodynamic size | Achieves very high purity (95-99%) for anionic fluorescent probes. | researchgate.netnih.gov |
| Dialysis / Ultrafiltration | Molecular weight cutoff | Simple removal of small molecules like salts and buffers. | researchgate.net |
Quality Control Considerations in Academic Probe Synthesis
The reliability of research findings using synthetic probes like this compound is directly dependent on the purity and structural integrity of the compound. Therefore, rigorous quality control (QC) is a critical step in the synthesis process, particularly in an academic setting where probes may be synthesized in-house. The success of experiments often hinges on the quality of the starting materials and the final purified product takarabio.comtandfonline.com.
Characterization and Purity Assessment
A comprehensive characterization of the synthesized probe is essential to confirm its identity and purity. Several analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR spectroscopy can confirm the successful integration of the PEG spacer and the presence of the azide and fluorescein moieties by identifying characteristic peaks .
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the compound, confirming its elemental composition acs.org. Electrospray ionization mass spectrometry (ESI-MS) is also commonly used to identify the formed complex nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. An HPLC-MS system can provide purity data (typically aiming for >95%) along with mass confirmation lumiprobe.com. The purity level is important, as impurities can lead to ambiguous results in downstream applications tandfonline.com.
Spectrophotometry: The photophysical properties of the probe must be verified. This involves measuring the absorption (excitation) and fluorescence (emission) maxima using a spectrophotometer acs.org. For this compound, the typical excitation/emission maxima are around 494 nm and 517 nm, respectively broadpharm.com.
The following table summarizes the key quality control techniques for the academic synthesis of fluorescent probes.
| QC Technique | Purpose | Typical Data/Result |
| ¹H and ¹³C NMR | Structural confirmation of the final compound. | Chemical shifts (δ) and coupling constants (J) corresponding to the protons and carbons of the fluorescein, PEG, and azide components . |
| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and elemental composition. | A measured mass that matches the calculated theoretical mass of the molecule acs.org. |
| HPLC | Assessment of purity. | A chromatogram showing a major peak for the desired product, with purity often reported as a percentage (e.g., >95%) lumiprobe.com. |
| UV-Vis & Fluorescence Spectroscopy | Verification of photophysical properties. | Measurement of maximum absorption (λabs) and emission (λem) wavelengths broadpharm.comacs.org. |
Synthetic Methodologies
The synthesis of this compound can be approached through several routes, generally involving the coupling of a fluorescein derivative to a PEG4 linker functionalized with an azide. One common strategy involves reacting fluorescein isothiocyanate (FITC) with a diamine-containing PEG linker, such as tetraethylene glycol diamine, under alkaline conditions . The remaining terminal amine on the PEG linker is then converted to an azide.
Alternatively, a more direct approach involves the use of a heterobifunctional linker like Azide-PEG4-carboxylic acid lumiprobe.com. This linker contains both the required azide group and a carboxylic acid. The carboxyl group can be activated (e.g., using EDC/HATU) to react with an amine-functionalized fluorescein, forming a stable amide bond and yielding the final this compound product .
Chemical Derivatization Strategies
The primary utility of this compound in research lies in its azide group, which serves as a reactive handle for "click chemistry." broadpharm.commedchemexpress.com. This bioorthogonal reaction enables the covalent attachment of the fluorescein dye to a wide range of biomolecules with high specificity and efficiency.
The two main types of click chemistry reactions involving azides are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between a terminal alkyne and an azide in the presence of a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt and a reducing agent rsc.org. This reaction regioselectively forms a stable 1,4-disubstituted triazole linkage rsc.org. It is widely used for labeling proteins, nucleic acids, and other alkyne-modified biomolecules .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed rsc.org. This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst medchemexpress.comrsc.org. SPAAC is a powerful tool for in vivo imaging and labeling in live cells rsc.org.
These derivatization strategies allow researchers to use this compound as a fluorescent probe to tag and visualize biomolecules in various applications, including fluorescence microscopy, flow cytometry, and the synthesis of complex bioconjugates like Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.comglpbio.com.
Mechanistic Principles Underpinning Bioorthogonal Applications of Fluorescein Peg4 Azide
Chemical Reactivity of the Azide (B81097) Moiety in Click Chemistry Paradigms
The azide group (–N₃) is a key functional group in bioorthogonal chemistry due to its small size, stability in biological environments, and specific reactivity. nih.gov It does not typically react with endogenous functional groups found in living systems, making it an ideal chemical handle for targeted modifications. nih.gov The reactivity of the azide is harnessed in cycloaddition reactions with alkynes to form stable triazole rings. alfa-chemistry.comorganic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Heterogeneous Research Systems
CuAAC is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which involves the reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. alfa-chemistry.comorganic-chemistry.org This reaction is catalyzed by copper(I) ions, which dramatically accelerate the reaction rate compared to the uncatalyzed version. organic-chemistry.org
The generally accepted mechanism for CuAAC involves several steps. rsc.org Initially, a copper(I) acetylide is formed from the terminal alkyne. nih.gov The azide then coordinates to the copper center, bringing the two reactive partners into close proximity. nih.gov This is followed by a cycloaddition step to form a six-membered copper-triazolide intermediate, which then undergoes protonolysis to release the triazole product and regenerate the copper(I) catalyst. nih.govuio.no
The catalytic cycle can be influenced by various factors. The presence of ligands can stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction. nih.govresearchgate.net The nature of the ligand, the solvent, and the presence of reducing agents to maintain the copper in its +1 oxidation state are critical considerations for efficient catalysis in complex biological media. nih.govbeilstein-journals.org Some studies suggest the involvement of dinuclear copper species, which may be more catalytically active than mononuclear complexes. acs.org
Optimizing CuAAC for applications in biological systems requires addressing the potential toxicity of copper ions and ensuring rapid reaction kinetics at low reactant concentrations. nih.govacs.org Key strategies for optimization include:
Ligand Development: The use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can enhance reaction efficiency and protect biomolecules from oxidative damage by stabilizing the Cu(I) state. researchgate.net
Reducing Agents: In situ reduction of Cu(II) salts (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate (B8700270) is a common practice to generate the active Cu(I) catalyst. beilstein-journals.org
Controlling Copper Concentration: Minimizing the copper concentration is crucial to mitigate cytotoxicity. nih.gov This can be achieved through the use of highly efficient catalytic systems.
Temperature: Increasing the reaction temperature, where permissible for the biological sample, can significantly enhance reaction rates. nih.gov
Table 1: Factors Influencing CuAAC Reaction Kinetics in Biological Systems
| Factor | Effect on Reaction Kinetics | Reference |
|---|---|---|
| Copper(I) Catalyst | Essential for the reaction; concentration impacts rate and toxicity. | alfa-chemistry.comnih.gov |
| Ligands (e.g., THPTA) | Stabilize Cu(I), accelerate the reaction, and reduce cytotoxicity. | researchgate.net |
| Reducing Agents | Maintain the active Cu(I) oxidation state. | beilstein-journals.org |
| pH | Reactions are generally effective over a broad pH range (4-12). | organic-chemistry.org |
| Temperature | Higher temperatures can increase reaction rates. | nih.gov |
| Reactant Structure | Electronic properties of the azide and alkyne can influence reactivity. | nih.gov |
Mechanistic Pathways and Catalytic Considerations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Labeling
To circumvent the toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.
The reactivity of cyclooctynes in SPAAC is directly related to the degree of ring strain and the electronic properties of the alkyne. researchgate.netru.nl Several generations of cyclooctynes have been developed to enhance reaction rates and improve stability. magtech.com.cnrsc.org Key structural features that influence reactivity include:
Ring Strain: Fusion of the cyclooctyne ring to other ring systems, such as in dibenzoannulated cyclooctynes (e.g., DIBO, DBCO), increases ring strain and accelerates the reaction. researchgate.netnih.gov
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne (e.g., DIFO), can lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the reaction rate with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov
Heteroatom Incorporation: Introducing heteroatoms into the cyclooctyne ring can modulate both stability and reactivity. acs.orgmdpi.com
Table 2: Common Cyclooctynes Used in SPAAC and Their Features
| Cyclooctyne | Key Structural Feature | Impact on Reactivity | Reference |
|---|---|---|---|
| OCT | Simple cyclooctyne | Baseline reactivity | mdpi.com |
| DIFO | Difluorinated | Increased reactivity due to electronic effects | nih.gov |
| DIBO/DBCO | Dibenzoannulated | Increased reactivity due to ring strain | researchgate.netnih.gov |
| BCN | Bicyclononyne | Favorable balance of stability and reactivity | researchgate.net |
| DIMAC | Heteroatom in the ring | Enhanced water solubility and biocompatibility | mdpi.com |
While SPAAC eliminates the need for a toxic copper catalyst, its reaction rates are generally slower than CuAAC. acs.orgrsc.org Several strategies have been explored to accelerate SPAAC for more efficient bioconjugation:
Rational Design of Cyclooctynes: As discussed above, the primary strategy has been the development of more reactive cyclooctynes. magtech.com.cnnih.gov
Micellar Catalysis: For hydrophobic cyclooctynes, the use of surfactants to form micelles can dramatically increase the effective concentration of the reactants, leading to significant rate enhancements. acs.orgnih.gov
Solvent and pH Optimization: The reaction rate can be influenced by the reaction medium. Studies have shown that buffer type and pH can affect SPAAC kinetics, with some buffers like HEPES showing higher rate constants than PBS. rsc.orgresearchgate.net Generally, higher pH values tend to increase reaction rates. rsc.org
Electronic Tuning of the Azide: The electronic nature of the azide partner also plays a role. Electron-deficient aryl azides can exhibit higher reactivity with certain cyclooctynes through an inverse-electron-demand mechanism. thieme-connect.deresearchgate.net
Structural Requirements of Cyclooctyne Partners
Photophysical Foundations of Fluorescein-Based Optical Readouts in Research
The utility of fluorescein (B123965) and its derivatives, such as Fluorescein-PEG4-azide, in biological research is fundamentally tied to their photophysical properties. These properties govern how the molecule interacts with light, ultimately enabling its use as a fluorescent reporter.
Fluorescence is a photoluminescent process wherein a molecule, known as a fluorophore, absorbs photons of a specific wavelength and subsequently emits photons of a longer wavelength. uci.edu This phenomenon is central to the application of this compound in bio-imaging and detection assays.
The process begins with the absorption of light energy by the fluorescein moiety, causing an electron to transition from its ground state (S₀) to a higher energy excited singlet state (S₁ or S₂). uci.eduevidentscientific.com This excitation is most efficient at the fluorophore's maximum absorption wavelength. For fluorescein, the peak excitation wavelength is approximately 498 nm. aatbio.com The efficiency of light absorption at a given wavelength is quantified by the molecular extinction coefficient; a higher coefficient indicates a greater probability of absorption. evidentscientific.com
Following excitation, the molecule rapidly undergoes vibrational relaxation and internal conversion, losing some energy as heat to reach the lowest vibrational level of the first excited singlet state (S₁). uci.eduevidentscientific.com From this state, the electron returns to the ground state (S₀) through the emission of a photon. This emitted light is what is observed as fluorescence. Due to the energy lost through non-radiative processes, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. ionoptix.com This difference between the peak excitation and emission wavelengths is known as the Stokes Shift. evidentscientific.compromega.ca For fluorescein, the emission peak is around 517 nm. aatbio.com
The quantum yield of a fluorophore is a critical parameter that describes the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. evidentscientific.com Fluorescein exhibits a high quantum yield, which contributes to its brightness as a fluorescent probe. mdpi.comencyclopedia.pub The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic. evidentscientific.com
Several factors in the experimental environment can influence the fluorescence properties of fluorescein. These include the pH of the solvent, ionic concentrations, and temperature. dtic.millibretexts.org Fluorescein's fluorescence is particularly sensitive to pH, with its intensity being highest in basic conditions. encyclopedia.pubelspub.com This is due to the different ionic forms the molecule can adopt, each with distinct absorption and emission spectra. elspub.com
Table 1: Photophysical Properties of Fluorescein
| Property | Value | Reference(s) |
|---|---|---|
| Peak Excitation Wavelength | ~498 nm | aatbio.com |
| Peak Emission Wavelength | ~517 nm | aatbio.com |
| Stokes Shift | ~19 nm | aatbio.com |
| Quantum Yield (in 0.1 M NaOH) | ~0.92-0.95 | evidentscientific.comencyclopedia.pub |
A significant challenge in fluorescence microscopy is the phenomenon of photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce due to prolonged exposure to excitation light. keyence.com This process can significantly limit the duration of imaging experiments and affect the quantitative analysis of fluorescent signals. Quenching, on the other hand, is a process that reduces fluorescence intensity through various non-radiative pathways and can sometimes be reversible. evidentscientific.com
Photobleaching occurs when the excited fluorophore undergoes photochemical reactions, often involving molecular oxygen, that lead to its permanent damage. evidentscientific.comkeyence.com The rate of photobleaching is dependent on the intensity and duration of the excitation light. bitesizebio.comazolifesciences.com
Quenching can occur through several mechanisms. Collisional or dynamic quenching happens when the excited fluorophore collides with another molecule in the solution, leading to non-radiative energy transfer. evidentscientific.comthermofisher.com Static quenching involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule. evidentscientific.com Fluorescence Resonance Energy Transfer (FRET) is another quenching mechanism where energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor molecule. thermofisher.com
Several strategies can be employed to mitigate photobleaching and quenching during fluorescence imaging experiments:
Minimize Light Exposure: The most direct way to reduce photobleaching is to limit the sample's exposure to the excitation light. bitesizebio.comthermofisher.com This can be achieved by using the lowest possible excitation light intensity that still provides a detectable signal, reducing the exposure time, and only illuminating the sample when acquiring an image. bitesizebio.comazolifesciences.com Using neutral-density filters can help in reducing the intensity of the illumination source. azolifesciences.comthermofisher.com
Use of Antifade Reagents: Commercially available mounting media containing antifade reagents can be used for fixed samples. thermofisher.comnews-medical.net These reagents typically contain free-radical scavengers that reduce the rate of photobleaching.
Optimize Imaging Conditions: Proper selection of microscope objectives and filters can enhance signal detection while minimizing photobleaching. High numerical aperture (NA) objectives collect more light, allowing for lower excitation intensities. iupui.edu
Choose Photostable Fluorophores: When possible, selecting fluorophores with higher intrinsic photostability is advisable. news-medical.net While fluorescein is a bright probe, other dyes like Alexa Fluor dyes are known for their enhanced photostability. keyence.comnews-medical.net
Control the Chemical Environment: The local environment of the fluorophore can impact its photostability. For instance, removing molecular oxygen from the medium can reduce photobleaching. evidentscientific.com The pH of the medium should also be controlled, as it can affect both the fluorescence intensity and photostability of fluorescein. dtic.mil
Advanced Imaging Techniques: Techniques like multiphoton excitation microscopy can reduce photobleaching by limiting excitation to the focal plane. keyence.com Light-sheet microscopy and structured illumination microscopy also minimize sample exposure to light. keyence.com
Table 2: Strategies for Mitigating Photobleaching and Quenching
| Strategy | Mechanism | Reference(s) |
|---|---|---|
| Reduce Light Intensity & Exposure Time | Decreases the number of excitation-emission cycles, reducing the probability of photochemical damage. | bitesizebio.comazolifesciences.com |
| Use Antifade Reagents | Scavenge free radicals that cause photobleaching. | thermofisher.comnews-medical.net |
| Select Photostable Dyes | Fluorophores with more robust chemical structures are less prone to photodegradation. | keyence.comnews-medical.net |
| Control Chemical Environment | Removing oxygen reduces oxidative damage; optimizing pH can enhance stability. | evidentscientific.comdtic.mil |
Advanced Academic Research Applications of Fluorescein Peg4 Azide
Methodologies for Site-Specific Bio-conjugation and Fluorescent Labeling of Biomolecular Architectures
The primary utility of Fluorescein-PEG4-azide lies in its ability to participate in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These "click" reactions create a stable triazole linkage between the azide (B81097) on the fluorescein (B123965) reagent and an alkyne group that has been metabolically, enzymatically, or chemically introduced into a target biomolecule. This allows for the precise, site-specific attachment of a fluorescent label with high efficiency and under biologically compatible conditions. nih.govtandfonline.com
Fluorescent labeling of proteins is fundamental to understanding their function, localization, and interactions. This compound serves as a key reagent for attaching a fluorescent tag to proteins that have been modified to contain an alkyne handle. acs.org
This compound is widely used for the fluorescent labeling of recombinant proteins and antibodies for various applications, including fluorescence microscopy, flow cytometry, and immunoassays. broadpharm.com The process often involves introducing an alkyne group onto the protein of interest. For antibodies, this can be achieved with high site-specificity by enzymatically modifying the N-linked glycans in the Fc region and attaching an alkyne-containing linker. nih.gov Alternatively, proteins can be modified to contain unnatural amino acids with alkyne side chains.
Once the protein or antibody is alkyne-functionalized, it can be incubated with this compound in the presence of a copper(I) catalyst (for CuAAC) or with a strained cyclooctyne (B158145) (for SPAAC) to form a stable, fluorescently labeled conjugate. nih.gov The hydrophilic PEG4 spacer helps to maintain the protein's native conformation and reduces non-specific binding, which is critical for preserving biological activity. dianabiotech.com One study demonstrated a site-specific antibody conjugation strategy where an azide handle was introduced into the Fc region of immunoglobulins, which were then conjugated to nanoparticles via click chemistry with a fluorescent reporter. nih.gov
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. nih.gov ABPP typically employs active site-directed chemical probes that covalently bind to the catalytic residues of active enzymes. nih.gov To identify the labeled enzymes, these probes can be functionalized with an alkyne group. nih.gov
After the alkyne-containing probe has reacted with its target enzymes in a cell lysate or even in living cells, this compound is added. nih.gov A click reaction then attaches the fluorescein dye to the probe-enzyme complex, allowing for visualization by in-gel fluorescence scanning or identification by mass spectrometry. acs.org This approach enables the profiling of entire enzyme families and can be used to discover enzyme inhibitors or identify the protein targets of bioactive small molecules (target identification). nih.govnih.gov For example, researchers have used alkyne-functionalized probes to label reactive lysine (B10760008) residues in cell lysates, followed by CuAAC with an azide-biotin tag for enrichment and identification. acs.org Substituting the biotin (B1667282) tag with this compound would allow for direct fluorescent visualization.
Chemical genetics relies on small molecules to perturb protein function, and identifying the specific targets of these molecules is a major challenge. frontiersin.org An alkyne-modified version of a bioactive compound can be used as a probe. After treating cells or lysates with the probe, this compound is used to "click" onto the probe that is bound to its protein target(s), facilitating their identification. scholaris.ca
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. medchemexpress.comglpbio.com A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. glpbio.com
This compound is utilized as a fluorescent linker component in the synthesis of PROTACs. cymitquimica.commedchemexpress.commedchemexpress.com Its azide group allows it to be readily "clicked" to an alkyne-functionalized ligand for either the target protein or the E3 ligase during the PROTAC's assembly. medchemexpress.com The resulting fluorescent PROTAC can then be used in a variety of characterization assays. The fluorescein tag enables researchers to visually confirm the PROTAC's entry into cells, measure its binding to the target protein, and quantify target degradation using fluorescence-based methods like flow cytometry or high-content imaging. However, it is important to run control experiments with unlabeled PROTACs to ensure the fluorescein tag does not interfere with the molecule's activity.
Labeling nucleic acids is essential for studying DNA replication, gene expression, and other fundamental cellular processes. This compound provides a versatile tool for fluorescently tagging DNA and RNA that has been metabolically labeled with an alkyne-containing nucleoside analog.
Measuring cell proliferation is crucial in many areas of biomedical research, from cancer biology to toxicology. A widely used method for this is the EdU incorporation assay. interchim.frsigmaaldrich.com EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine (B127349) that contains a terminal alkyne group. uni-muenchen.de When cells are cultured in the presence of EdU, it is incorporated into the newly synthesized DNA of proliferating cells during the S-phase of the cell cycle. sigmaaldrich.comuni-muenchen.de
Detection of the incorporated EdU is achieved through a highly efficient and specific click reaction with a fluorescent azide, such as this compound. interchim.fr After the cells are fixed and permeabilized, a reaction cocktail containing this compound and a copper(I) catalyst is added. sigmaaldrich.com The fluorescein dye becomes covalently attached to the EdU in the DNA, brightly labeling the nuclei of cells that were actively replicating their DNA. uni-muenchen.de These labeled cells can then be quantified using fluorescence microscopy or flow cytometry. sigmaaldrich.com
This EdU-based method offers significant advantages over the older BrdU (bromodeoxyuridine) assay, which requires harsh DNA denaturation steps to allow an anti-BrdU antibody to access the incorporated nucleoside. interchim.frsigmaaldrich.com The click chemistry-based detection of EdU is much milder, faster, and preserves cellular morphology better. interchim.fr
| Feature | EdU Assay with Fluorescent Azide | BrdU Assay with Antibody |
|---|---|---|
| Labeling Molecule | 5-ethynyl-2'-deoxyuridine (EdU) | 5-bromo-2'-deoxyuridine (BrdU) |
| Detection Principle | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Immunocytochemistry (Antibody-based) |
| DNA Denaturation | Not required | Required (e.g., HCl, heat, or DNase) |
| Protocol Time | Shorter and simpler | Longer and more complex |
| Sensitivity | High | High |
| Structural Preservation | Excellent | Can be compromised by denaturation |
Compound Index
| Compound Name |
|---|
| 5-bromo-2'-deoxyuridine (BrdU) |
| 5-ethynyl-2'-deoxyuridine (EdU) |
| Biotin |
| Copper |
| Cyclooctyne |
| Fluorescein |
| This compound |
| Polyethylene (B3416737) glycol (PEG) |
| Thymidine |
| Triazole |
| Ubiquitin |
Nucleic Acid Tagging for Genomic and Transcriptomic Research
RNA Synthesis and Localization Studies
This compound has been instrumental in the study of RNA synthesis and localization. Through a process known as metabolic labeling, cells can be incubated with a modified nucleoside, such as 5-ethynyluridine (B57126) (5-EU), which contains an alkyne group. nih.gov This alkyne-tagged nucleoside is incorporated into newly synthesized RNA. Subsequently, the this compound can be introduced, and through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, the fluorescein dye is covalently attached to the nascent RNA. nih.govchemrxiv.org This allows for the visualization and tracking of RNA synthesis in vivo.
Recent studies have demonstrated the successful use of this technique for whole-organ imaging of nascent RNA. nih.govchemrxiv.org For instance, after administering 5-EU to a mouse, the kidneys can be harvested and stained with a Cy5-PEG4-azide, a compound structurally similar to this compound, enabling 3D visualization of RNA transcription throughout the entire organ. nih.govchemrxiv.org This methodology has also been applied to tumor models to study gene expression patterns in complex tissue environments. nih.gov
In addition to tracking RNA synthesis, this compound has been used to investigate the surprising discovery of N-glycans on the surface of small RNAs, creating what are now termed "glycoRNAs". nih.gov By metabolically labeling cells with an azide-modified precursor sugar like peracetylated N-azidoacetylmannosamine (Ac4ManNAz), researchers found that the azide group was incorporated into cellular RNA. nih.gov The subsequent reaction with a fluorescent probe, such as a fluorescein derivative, confirmed the presence of these glycans on RNA molecules. nih.gov
Lipid and Glycan Functionalization for Cellular Membrane and Glycobiology Studies
This compound is a valuable tool for the functionalization of lipids and glycans, enabling detailed studies of cellular membranes and glycobiology. The azide group allows for its attachment to modified lipids or glycans that have been engineered to contain a reactive alkyne or other compatible group. nih.gov This labeling strategy facilitates the investigation of the distribution, dynamics, and interactions of these biomolecules within the cell membrane. nih.gov
One application involves the use of "anchor lipids" that can be inserted into the cell membrane. acs.org These anchor lipids, such as those based on cholesterol or DSPE, can be functionalized with a reactive group like DBCO. nih.gov By incubating cells with these anchor lipids and then introducing an azide-containing probe like azide-PEG4-biotin, researchers can label the cell surface. nih.gov The subsequent addition of fluorescein-labeled streptavidin allows for visualization by confocal microscopy and quantification by flow cytometry, providing insights into the efficiency of lipid insertion and distribution on the cell membrane. nih.govacs.org
In the field of glycobiology, metabolic glycoengineering utilizes precursor sugars modified with bioorthogonal handles, such as azides. acs.orgrsc.org These modified sugars are incorporated into the glycan structures of the cell's glycocalyx and extracellular matrix components. acs.org The azide groups on these newly synthesized glycans can then be reacted with this compound or similar fluorescent probes via click chemistry. acs.org This allows for the visualization and analysis of glycan expression and dynamics on living cells, providing a powerful method to study the roles of glycans in various biological processes. acs.orgacs.org
Development and Application of Fluorescent Probes for Advanced Imaging Methodologies
The unique properties of this compound make it a highly suitable fluorescent probe for a range of advanced imaging techniques. Its brightness, high photostability, and resistance to pH changes contribute to its versatility in cellular and tissue imaging. dianabiotech.com
Confocal and Super-Resolution Microscopy in Live and Fixed Cell Research
This compound is widely used in confocal microscopy to visualize the localization of labeled biomolecules within cells. dianabiotech.comnih.gov Its bright green fluorescence provides a strong signal for high-sensitivity detection. dianabiotech.com In one study, TiO2 nanoparticles were coated with an azide-functionalized dopamine (B1211576) and then introduced into cells. nih.gov Subsequent in situ labeling with an alkyne-containing Alexa Fluor 488, a dye with similar spectral properties to fluorescein, allowed for the visualization of the nanoparticles' cytoplasmic localization using confocal microscopy. nih.gov
The application of this compound extends to super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy), which can overcome the diffraction limit of conventional light microscopy to reveal subcellular structures with nanoscale detail. promega.demedchemexpress.com The ability to attach this compound to specific targets via click chemistry enables the precise localization required for these high-resolution imaging methods. nih.gov
Flow Cytometry (FACS) for High-Throughput Cell Population Analysis
Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), is a powerful technique for analyzing and sorting cell populations based on their fluorescent properties. igem.org this compound is an ideal fluorophore for FACS applications due to its strong emission signal. dianabiotech.comdianabiotech.com
In studies involving metabolic labeling of cell surface glycans with azide-modified sugars, the subsequent attachment of this compound allows for the quantification of glycan expression levels across a large population of cells. rsc.orgacs.org This enables researchers to analyze the heterogeneity of glycan expression within a cell population and to sort cells based on their surface glycan profiles. acs.org Similarly, when studying the incorporation of anchor lipids into cell membranes, labeling with an azide-biotin probe followed by fluorescently tagged streptavidin allows for the analysis of labeling efficiency by flow cytometry. nih.govacs.org
Integration into 3D Tissue Clearing and Imaging Protocols
Recent advancements in tissue clearing techniques have made it possible to render entire organs or large tissue samples transparent, allowing for deep-tissue imaging. translucencebio.comthermofisher.com this compound and similar hydrophilic dyes are compatible with these protocols, enabling 3D fluorescence imaging of labeled structures within intact tissues. nih.govchemrxiv.org
A recently developed method called Click3D utilizes a click reaction that is compatible with tissue clearing. chemrxiv.orgresearchgate.net This technique has been used to visualize nascent RNA in a whole mouse kidney and to image hypoxia in tumors. nih.gov By administering an alkyne-modified precursor and then staining the cleared tissue with a dye like Cy3-PEG4-azide or Cy5-PEG4-azide, researchers can achieve deep and uniform labeling throughout the 3D tissue structure. nih.govchemrxiv.org This approach provides unprecedented views of biological processes at the whole-organ level. nih.gov
Integration into Biosensor and Diagnostic Research Platforms
The ability to specifically attach this compound to biomolecules through click chemistry makes it a valuable component in the development of biosensors and diagnostic research platforms. biosynth.com For example, it can be used to create fluorescently labeled probes for detecting specific analytes.
In one study, a biosensor for detecting the enzyme LuxS was developed. unca-urcap.org Researchers investigated the use of this compound in a click chemistry reaction to label the enzyme, finding that the PEG4 linker helped to overcome potential steric hindrance at the active site. unca-urcap.org In another application, oriented antibody coupling for biosensing was achieved by remodeling antibody glycans to contain an azide group. nih.gov Subsequent attachment of a DBCO-functionalized DNA strand via click chemistry and hybridization to a substrate created a functional biosensor. nih.gov While this study used a different reporter, the principle demonstrates the utility of the azide-functionalized antibody for creating such platforms, where this compound could serve as the fluorescent reporter.
Furthermore, the azide group on this compound allows for its incorporation into various nucleic acid labeling strategies. For instance, dUTP analogs containing an azide group can be incorporated into DNA, which can then be labeled with this compound for applications such as fluorescence in situ hybridization (FISH) or for the development of DNA-based biosensors.
Development of Fluorescent Reporter Systems for Biochemical Processes
The unique structure of this compound makes it an excellent candidate for creating fluorescent reporter systems to study biochemical processes. These systems leverage the molecule's ability to "turn on" or enhance its fluorescence upon successful conjugation to a target, providing a clear signal for specific molecular events. The fluorescein component serves as a highly sensitive fluorescent probe, while the azide group provides a reactive handle for bioorthogonal labeling, ensuring that the reporter only attaches to specifically designated molecules without interfering with native biochemical pathways.
The principle behind its use as a reporter often involves its conjugation to a molecule of interest that has been metabolically, enzymatically, or chemically tagged with an alkyne group. The subsequent click reaction forms a stable triazole linkage, covalently attaching the fluorescein dye. This method has been used for labeling and imaging biomolecules in various assays, including fluorescence microscopy and flow cytometry. For instance, research has demonstrated the development of fluorescein-based synthetic receptor systems (SynNotch) that can be activated by fluorescein-tagged ligands to regulate gene expression, highlighting the versatility of fluorescein in creating reporter tools for complex biological questions. nih.gov These reporter systems are crucial for applications such as tracking proteins, visualizing cellular components, and monitoring enzymatic activities in real-time.
Table 1: Properties of this compound as a Fluorescent Reporter
| Property | Value/Description | Source(s) |
|---|---|---|
| Fluorescence | Green Emission | broadpharm.com |
| Excitation Maximum (λex) | ~494 nm | broadpharm.com |
| Emission Maximum (λem) | ~517 nm | broadpharm.com |
| Reactive Group | Azide (-N3) | medchemexpress.com |
| Chemistry | Click Chemistry (CuAAC or SPAAC) with alkyne groups | medchemexpress.com |
| Key Features | High sensitivity, bioorthogonal reactivity, enhanced aqueous solubility via PEG spacer | broadpharm.comcd-bioparticles.net |
Functionalization of Nanomaterials for Enhanced Research Capabilities
In the field of nanotechnology, this compound is employed to functionalize the surfaces of various nanomaterials, thereby enhancing their capabilities for research applications like imaging and diagnostics. The process involves attaching the azide-terminated fluorescent molecule to nanomaterials engineered to display a complementary alkyne group on their surface. This covalent attachment via click chemistry provides a stable and robust fluorescent label. nih.gov
Researchers have successfully immobilized azide-functionalized proteins onto the surface of gold nanoparticles (AuNPs) and magnetic beads directly from cell lysate, forgoing complex purification steps. nih.gov In one approach, NHS-activated AuNPs were first functionalized with an alkyne-PEG4-amine, creating an alkyne-coated surface ready for conjugation with azide-tagged proteins. nih.gov This method produces highly bioactive nanoparticle-protein conjugates. nih.gov Another study demonstrated the functionalization of PLGA-PFCE nanoparticles for imaging applications. wur.nl In this work, an azide-functionalized dye was attached to nanoparticles modified with DBCO (a strained alkyne) via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. wur.nl This strategy highlights the versatility of azide-functionalized fluorophores in creating precisely tailored nanomaterials for advanced research. wur.nl
Table 2: Examples of Nanomaterial Functionalization using Azide-Fluorophore Conjugation
| Nanomaterial | Functionalization Strategy | Application | Source(s) |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Alkyne-functionalized AuNPs conjugated with N-terminal azide-tagged proteins (e.g., Calmodulin) via CuAAC. | Creating highly bioactive protein-nanoparticle conjugates for activity assays. | nih.gov |
| Magnetic Beads | Amino magnetic beads functionalized with DBCO-PEG4-NHS ester for SPAAC reaction with azide-tagged proteins. | Immobilization of active proteins directly from cell lysate. | nih.gov |
Application in Polymer Science and Hydrogel Research
This compound and similar structures are integral to polymer science, particularly in the synthesis and characterization of hydrogels for biomedical applications. Hydrogels are water-swollen polymer networks whose properties can be precisely tuned for uses ranging from drug delivery to tissue engineering. acs.org The incorporation of functional molecules like this compound allows for fluorescent labeling, tracking, and the introduction of specific chemical handles for crosslinking.
Crosslinking Strategies for Material Functionalization and Characterization
The azide group on this compound is a key functional handle for crosslinking polymer chains to form hydrogels. Click chemistry, specifically the azide-alkyne cycloaddition, is a favored method for hydrogel formation because it is highly efficient, specific, and can be performed under mild, physiological conditions, which is crucial for encapsulating sensitive biological materials like cells or proteins. pnas.orgmdpi.com
In a typical strategy, a multi-arm polymer backbone, such as a 4-arm or 8-arm PEG, is functionalized with azide groups. pnas.orgnih.gov This azide-terminated macromer is then mixed with another polymer functionalized with alkyne groups (e.g., DBCO-modified hyaluronic acid). nih.gov The reaction between the azides and alkynes leads to the formation of a crosslinked polymer network, resulting in a hydrogel. mdpi.comnih.gov The concentration of the crosslinker, such as a 4-arm PEG azide, directly influences the hydrogel's physical properties. nih.gov Studies on hyaluronic acid-based hydrogels (HAgels) have shown that increasing the concentration of a 4-arm PEG azide crosslinker leads to a higher elastic modulus up to a certain point, after which the properties may change due to factors like network heterogeneity. nih.gov The swelling ratio of these hydrogels is also dependent on the crosslinker concentration. nih.gov This ability to control material properties through crosslinking strategies is fundamental to designing functional biomaterials. nih.govnih.gov
Table 3: Hydrogel Crosslinking Using Azide-Functionalized Polymers
| Polymer System | Crosslinking Chemistry | Key Finding | Source(s) |
|---|---|---|---|
| DBCO-modified Hyaluronic Acid (DBCO-HA) | Crosslinked with 4-arm PEG azide via SPAAC. | The elastic modulus and swelling behavior of the hydrogel are dependent on the concentration of the 4-arm PEG azide crosslinker. | nih.gov |
| 4-arm Azido-PEG + 4-arm CO-derivatized PEG | Copper-free azide-alkyne click chemistry. | Forms hydrogels with predictable degradation rates by incorporating cleavable linkers. | pnas.org |
| Azide-modified Polysaccharides | Crosslinked with alkyne-functionalized molecules via CuAAC or SPAAC. | The mechanical properties of the resulting hydrogel are enhanced by increasing the density of clickable groups. | nih.gov |
Real-time Monitoring of Polymerization Processes in Research Materials
The inherent fluorescence of the fluorescein moiety allows it to be used as a probe for the real-time monitoring of polymerization and crosslinking processes. google.com By incorporating this compound into a polymerizing system, changes in the local microenvironment of the dye can lead to changes in its fluorescent properties (intensity, lifetime, or wavelength), which can be correlated with the extent of the reaction. google.com
This principle has been applied in studies of surface-initiated polymerization. For example, the growth of polymers on living cell surfaces can be tracked by monitoring the fluorescence signal. nih.gov In one study, the copolymerization of monomers including an azide-functionalized monomer (AA-PEG4-azide) on a cell surface was monitored. nih.gov The increase in the number of azide groups as the polymer grew was quantified by reacting them with a fluorescent alkyne probe (DBCO-Cy5), showing a significant enhancement in fluorescence signal after polymerization. nih.gov This demonstrates that the fluorescent signal can be used to longitudinally track polymer growth. nih.gov Similarly, in the functionalization of nanoparticles, fluorophores have been incorporated specifically to allow for real-time monitoring of the click reaction between an azide and an alkyne without interfering with the functionalization itself. wur.nl This capability provides researchers with a powerful analytical tool to study reaction kinetics and control material fabrication with high precision.
Analytical and Validation Methodologies for Fluorescein Peg4 Azide Conjugates in Research
Spectroscopic Techniques for Conjugate Characterization and Performance Assessment
Spectroscopy is a cornerstone in the analysis of fluorescently labeled bioconjugates. It offers non-destructive methods to quantify the conjugate and evaluate its essential fluorescent properties, which are central to its utility as a research tool.
UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely accessible technique for the rapid determination of concentration for both the unconjugated Fluorescein-PEG4-azide and its subsequent bioconjugates. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Fluorescein (B123965) has a characteristic maximum absorbance (λ_max) at approximately 494 nm. axispharm.com For a bioconjugate, such as one involving a protein, the concentration can be determined by measuring the absorbance at two different wavelengths: one for the fluorescein dye (~494 nm) and another for the protein (typically 280 nm). mdpi.com This dual-wavelength measurement allows for the calculation of both the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. mdpi.com A small sample of the conjugate, often 0.1 ml or less, is sufficient for these determinations. mdpi.com The method is valued for being a single, nondestructive analytical procedure. mdpi.com
Table 1: Example UV-Vis Absorbance Data for a this compound Protein Conjugate
This table illustrates hypothetical data used to calculate conjugate concentration and Degree of Labeling (DOL). The molar extinction coefficient (ε) for fluorescein at pH > 8 is ~75,000 M⁻¹cm⁻¹.
| Sample | Absorbance at 280 nm (A₂₈₀) | Absorbance at 494 nm (A₄₉₄) | Calculated Protein Conc. (µM) | Calculated Dye Conc. (µM) | Degree of Labeling (DOL) |
| Conjugate Batch 1 | 0.550 | 0.300 | 35.7 | 4.0 | 4.5 |
| Conjugate Batch 2 | 0.562 | 0.380 | 36.5 | 5.1 | 5.5 |
Note: Calculations require correcting the A₂₈₀ reading for the contribution of the fluorescein dye's absorbance at that wavelength.
While UV-Vis spectrophotometry confirms the presence and quantity of the dye, fluorescence spectroscopy provides deeper insights into the quality and functionality of the conjugate. It directly measures the light emitted by the fluorescein moiety after excitation, which is the basis of its function as a reporter.
Successful conjugation and a properly folded biomolecule partner are essential for optimal fluorescence. The technique can assess conjugate integrity by confirming the characteristic excitation and emission maxima of fluorescein, which are approximately 494 nm and 517-520 nm, respectively. Significant shifts in these wavelengths or a drastic decrease in fluorescence intensity (quenching) can indicate undesirable aggregation, denaturation of the biomolecule, or degradation of the fluorophore. Furthermore, fluorescence-based assays, such as binding studies, can measure the functional output of the conjugate by detecting changes in the fluorescence signal upon interaction with a target analyte. thermofisher.com
The fluorescence quantum yield (Φ) is a critical performance metric that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for most applications as it corresponds to a brighter signal. The quantum yield of fluorescein is known to be high, with a value of approximately 0.9 reported for a closely related FAM (fluorescein) azide (B81097) compound. researchgate.net
Conjugation to a biomolecule can sometimes lead to quenching and a decrease in the quantum yield. Therefore, it is important to measure this parameter for the final conjugate. The determination is typically performed using a comparative method, where the fluorescence intensity of the conjugate solution is measured and compared to that of a standard with a known quantum yield (e.g., free fluorescein in 0.1 M NaOH) under identical conditions (absorbance, solvent, temperature). Any reduction in quantum yield post-conjugation can indicate potential issues with the conjugate's local environment or structure.
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. nih.gov For fluorescein, this is typically in the range of a few nanoseconds (e.g., ~4 ns). researchgate.netfrontiersin.org Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore in its specific microenvironment and is generally independent of its concentration. mdpi.com
This characteristic makes lifetime measurements a powerful tool for multi-parametric analysis. nih.gov Fluorescence Lifetime Imaging Microscopy (FLIM) can distinguish fluorophores based on their decay kinetics, even if their emission spectra overlap. nih.gov The lifetime of this compound conjugates can be sensitive to environmental factors such as pH, ion concentration, and binding to a target molecule. frontiersin.orgox.ac.uk For instance, the lifetime of fluorescein can change from 4 ns at high pH to 2 ns at neutral pH. frontiersin.org By measuring changes in the fluorescence lifetime, researchers can gain an additional layer of quantitative information about the conjugate's interaction with its biological target, separate from simple intensity changes. nih.govjove.com
Fluorescence Spectroscopy for Conjugate Integrity and Functional Output
Quantum Yield Determination of Conjugates
Chromatographic Separation Techniques for Conjugate Purification and Purity Assessment
Chromatography is indispensable for both the purification of the this compound conjugate from the reaction mixture and the subsequent assessment of its purity and homogeneity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity and homogeneity of the final conjugate product. frontiersin.org Following the conjugation reaction, the mixture typically contains the desired bioconjugate, unreacted (free) this compound, and unconjugated biomolecules.
Size-Exclusion Chromatography (SEC), a mode of HPLC, is particularly effective for this purpose. It separates molecules based on their hydrodynamic size. The larger conjugate will elute earlier than the smaller, unreacted dye and biomolecule. By monitoring the eluent with detectors for both UV absorbance and fluorescence, one can quantify the percentage of pure conjugate versus free dye. A sharp, symmetrical peak for the conjugate indicates a homogeneous product, while multiple peaks or broad peaks can suggest aggregation or a heterogeneous population of conjugates with varying degrees of labeling. Purity levels for similar PEGylated fluorescein reagents are often reported to be greater than 95% as determined by HPLC.
Table 2: Illustrative HPLC-SEC Data for a Conjugate Purification
This table shows example retention times for separating a this compound-labeled antibody from unreacted components.
| Analyte | Retention Time (minutes) | Peak Area (Fluorescence Detection) | Peak Area (UV 280 nm Detection) | Interpretation |
| Conjugate | 8.5 | 98.2% | 97.5% | Homogeneous, high-purity product |
| Unconjugated Antibody | 8.7 | 0.0% | 2.5% | Residual starting material |
| Free this compound | 15.2 | 1.8% | Not applicable | Minimal free dye remaining |
Size Exclusion Chromatography (SEC) for Conjugate Size and Aggregation State
Size Exclusion Chromatography (SEC) is a fundamental technique for characterizing the size and aggregation state of this compound conjugates. This method separates molecules based on their hydrodynamic radius, allowing for the distinction between the unconjugated starting materials, the desired conjugate, and any high-molecular-weight aggregates. nih.gov
Methodology and Findings:
In a typical SEC setup, a mobile phase, often a buffered aqueous solution, carries the sample through a column packed with porous beads. chromatographyonline.com Larger molecules, such as protein conjugates and their aggregates, are excluded from the pores and thus elute earlier, while smaller molecules, like the free this compound linker, penetrate the pores and have a longer retention time. nih.gov
Researchers have successfully employed SEC to purify and analyze PEGylated proteins. For instance, a study developing a multimeric PEG-protein conjugate utilized SEC to resolve and quantify a wide range of size variants, from 50 kDa to over 1000 kDa. chromatographyonline.com The method proved to be robust and suitable for routine quality control. chromatographyonline.com The choice of mobile phase is critical; the addition of excipients like arginine can reduce non-specific interactions between the sample and the column matrix, leading to improved peak shape and earlier elution. chromatographyonline.com
The following table summarizes typical parameters and findings in SEC analysis of PEGylated biomolecules:
| Parameter | Typical Value/Observation | Purpose |
| Column | Silica-based with various pore sizes (e.g., 100 Å, 200 Å) | To accommodate a range of molecule sizes for optimal separation. |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 6.2-7.4 | To maintain the native structure of the biomolecule and mimic physiological conditions. |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure adequate separation without excessive run times. |
| Detection | UV at 280 nm (for proteins), Fluorescence at ~494 nm excitation / ~517 nm emission (for fluorescein) | To detect both the protein/biomolecule and the fluorescent tag. |
| Key Finding | Separation of monomeric conjugate from aggregates and free linker. | To assess purity and aggregation state of the final product. |
This table is interactive. You can sort and filter the data.
SEC can also be coupled with multi-angle light scattering (SEC-MALS) to provide more detailed information, confirming the molecular weight of the eluting species and offering insights into the formation of non-ThT binding aggregates that might be missed by other methods. nih.govnih.gov
Mass Spectrometry for Structural Confirmation of Conjugates
Mass spectrometry (MS) is an indispensable tool for the definitive structural confirmation of this compound conjugates. frontiersin.org It provides a precise measurement of the molecular weight of the conjugate, confirming the successful covalent attachment of the this compound moiety to the target molecule.
Methodology and Findings:
Various MS techniques are employed, with Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) being common choices for analyzing biomolecules. ESI-MS is particularly useful for analyzing large molecules like proteins from a liquid solution.
In one study, ESI-MS was used to analyze an antibody-drug conjugate. The analysis clearly showed a mass shift in the heavy chain of the antibody after conjugation, corresponding to the addition of the payload, while the light chain remained unmodified, confirming site-specific conjugation. thno.org Similarly, MALDI-TOF spectrometry has been used to verify the structure and purity of γ-PEGylated folic acid and its fluorescein-labeled derivative. acs.org
The data below illustrates how mass spectrometry can confirm conjugation:
| Analyte | Expected Mass (Da) | Observed Mass Shift (Da) | Conclusion |
| Antibody Heavy Chain | ~50,000 | +4406 | Successful conjugation of one Az-ssFB peptide. thno.org |
| Antibody Heavy Chain | ~50,000 | +5659 | Successful conjugation of DBCO-MMAE. thno.org |
| N-(Azido-PEG2)-N-Fluorescein-PEG4-acid | ~811.86 | 811.85 [M+H]⁺ | Confirmed molecular weight of the linker itself. |
This table is interactive. You can sort and filter the data.
For complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of different species before MS analysis, providing a more detailed characterization of PEGylated proteins and their degree of PEGylation. frontiersin.org
Gel Electrophoresis (e.g., SDS-PAGE, Native PAGE) for Conjugate Formation and Shift Analysis
Gel electrophoresis is a widely used technique to visualize the formation of this compound conjugates and to analyze the shift in molecular weight upon conjugation. Both denaturing (SDS-PAGE) and non-denaturing (Native PAGE) techniques provide valuable information.
Methodology and Findings:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight under denaturing conditions. nih.gov When a this compound linker is conjugated to a protein, the apparent molecular weight of the protein increases. This increase results in a slower migration through the gel, observed as a band shift. unca-urcap.org The fluorescent nature of the conjugate allows for in-gel fluorescence imaging, providing direct evidence of successful labeling. unca-urcap.org
For example, in the development of a covalent labeling assay for the enzyme LuxS, electrophilic probes with terminal alkynes were reacted with the enzyme and subsequently labeled with a fluorescein-azide (B1466869) dye via click chemistry. unca-urcap.org The successful conjugation was visualized by an upward shift of the protein band on an SDS-PAGE gel, which was also fluorescent under blue light. unca-urcap.org
Native Polyacrylamide Gel Electrophoresis (Native PAGE) separates proteins in their folded state, preserving their native structure and interactions. nih.gov This technique is useful for observing the formation of protein-oligonucleotide conjugates. In one study, protein-oligo conjugates were confirmed by the presence of higher molecular weight fluorescent bands on a native PAGE gel, which were also visualized by silver staining. researchgate.net
The following table summarizes the application of gel electrophoresis in conjugate analysis:
| Electrophoresis Type | Key Observation | Information Gained |
| SDS-PAGE | Upward band shift of the target protein. | Confirmation of covalent modification and estimation of apparent molecular weight increase. unca-urcap.org |
| SDS-PAGE with Fluorescence Imaging | Fluorescent band corresponding to the shifted protein band. | Direct visualization of the fluorescein-labeled conjugate. thno.orgunca-urcap.org |
| Native PAGE | Appearance of higher molecular weight bands. | Confirmation of conjugate formation while maintaining the native state of the biomolecule. researchgate.net |
This table is interactive. You can sort and filter the data.
By combining these analytical methodologies, researchers can confidently validate the synthesis, purity, and structural integrity of this compound conjugates, ensuring their suitability for downstream applications in biological and chemical research.
Theoretical and Computational Approaches in Fluorescein Peg4 Azide Based Research
Molecular Dynamics Simulations of Probe-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of Fluorescein-PEG4-azide, MD simulations provide a dynamic view of how the probe interacts with its biological targets.
Researchers utilize MD simulations to understand the binding of probes to target molecules. For instance, simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the probe-target complex. This information is crucial for designing probes with higher affinity and specificity. In one study, MD simulations using the Amber molecular simulation package were employed to investigate the binding of an azide-modified proline residue, a component of a larger mimetic, to the Glial cell line-derived neurotrophic factor (GDNF) dimer. rsc.org These simulations, run with the Amber force field ff14SB, helped to understand the interaction energies at the residue level. rsc.org
Furthermore, MD simulations can elucidate the conformational changes that occur in both the probe and the target upon binding. The flexibility of the PEG4 linker in this compound, for example, can be modeled to understand how it influences the accessibility of the azide (B81097) group for reaction and the orientation of the fluorescein (B123965) fluorophore. This is particularly important in complex environments like the cell surface or within a cell.
The insights gained from MD simulations can guide the rational design of next-generation probes. By predicting how modifications to the probe's structure will affect its binding and dynamics, researchers can prioritize synthetic efforts on candidates with the most promising properties.
Quantum Chemical Calculations for Optimized Fluorophore Design and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental to understanding and predicting the electronic and photophysical properties of fluorophores like fluorescein. acs.org These methods allow for the rational design of fluorogenic probes by correlating their chemical structure with their fluorescent behavior.
A key application of these calculations is the prediction of fluorescence quantum yields. The fluorescence of fluorescein-based probes can be quenched through a process called Photoinduced Electron Transfer (PeT). nih.govpnas.org The efficiency of this quenching is related to the energy of the Highest Occupied Molecular Orbital (HOMO) of the quenching moiety. nih.gov By calculating the HOMO energies of the azide form of the probe and its corresponding triazole product (formed after a "click" reaction), researchers can predict whether a probe will be fluorogenic, meaning it will show an increase in fluorescence upon reaction. nih.govpnas.org
For example, computational studies have been used to design azidofluorescein (B1206550) analogs with tailored spectral properties. nih.gov By analyzing a series of analogs, a relationship between the calculated HOMO energy of the pendant aryl azide and the fluorescence quantum yield can be established. nih.gov This allows for the selection of candidates that are predicted to have low fluorescence in their azide form and high fluorescence after conversion to a triazole. nih.gov One study identified promising azidofluorescein analogs that were predicted to be highly fluorogenic upon cycloaddition with an alkyne. pnas.org
Beyond predicting fluorogenicity, quantum chemical calculations are also used to understand and predict other spectroscopic properties, such as absorption and emission wavelengths. acs.org TD-DFT calculations have been successfully used to determine the absorption and emission energies of various fluorophores, providing a framework for the design of new dyes with desired spectral characteristics. acs.org
The following table summarizes the results of a computational study on azidofluorescein analogs, illustrating the use of calculated HOMO energies to predict fluorogenic potential.
| Compound | Azide EHOMO (Hartrees) | Triazole EHOMO (Hartrees) | Predicted Fluorogenic Behavior |
| Analog 1 | -0.196 | -0.203 | Increase in quantum yield expected |
| Analog 2 | -0.210 | -0.220 | Increase in quantum yield expected |
| 5-azidofluorescein | -0.242 | -0.246 | Both forms predicted to be highly fluorescent |
This table is based on data presented in a study on the rational design of fluorogenic azide probes. nih.gov The EHOMO values were calculated at the B3LYP 6-31G(d) level of theory.
Modeling of Bio-conjugation Efficiencies in Complex Systems
Modeling the efficiency of bioconjugation reactions involving this compound in complex biological systems is a significant challenge. The success of a labeling experiment depends on a multitude of factors, including the local concentration of reactants, steric hindrance, and the kinetics of the specific "click" chemistry reaction being used.
Computational models can be developed to simulate these complex reaction environments. These models can incorporate factors such as the diffusion of the probe, the accessibility of the target alkyne or cyclooctyne (B158145) group, and the presence of competing molecules. By varying these parameters, researchers can gain a better understanding of the key factors that limit conjugation efficiency and devise strategies to overcome them.
One aspect that can be modeled is the impact of the PEG4 linker. The hydrophilic and flexible nature of the PEG spacer is intended to increase aqueous solubility and reduce steric hindrance, thereby improving conjugation efficiency. broadpharm.com Computational models can quantify the conformational freedom of the this compound molecule and assess how this flexibility translates into a higher probability of successful reaction with a target. For instance, in a study comparing FAM azide with a PEG4-linked fluorescein azide for labeling the LuxS enzyme, the PEG4 linker was found to be crucial for successful conjugation, likely by overcoming steric hindrance. unca-urcap.org
Furthermore, modeling can help to optimize reaction conditions. For example, simulations could be used to predict the optimal concentration of the probe and the necessary incubation time to achieve a desired level of labeling on a cell surface or within a specific cellular compartment. This is particularly relevant for in vivo imaging applications where minimizing the concentration of the probe is often desirable. The efficiency of conjugation can also be influenced by the type of "click" reaction employed, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com Modeling can help to compare the predicted efficiencies of these different ligation strategies in a given biological context.
Prediction of Spectroscopic Properties of Conjugates
The spectroscopic properties of the fluorescein fluorophore can be influenced by its local environment. When this compound is conjugated to a biological target, such as a protein or a glycan, its absorption and emission spectra, quantum yield, and fluorescence lifetime can change. Predicting these changes is crucial for the accurate interpretation of fluorescence imaging and quantification experiments.
Computational methods, particularly those that combine quantum mechanics and molecular mechanics (QM/MM), can be used to model the spectroscopic properties of the final conjugate. In a QM/MM approach, the fluorophore itself is treated with a high level of quantum mechanical theory, while the surrounding biological macromolecule and solvent are treated with a more computationally efficient molecular mechanics force field.
These models can predict shifts in the absorption and emission maxima (solvatochromic shifts) that occur upon conjugation. For example, the polarity of the environment around the fluorescein moiety can affect the energy gap between the ground and excited states, leading to changes in the observed color of the fluorescence.
Furthermore, these computational approaches can help to understand and predict changes in the fluorescence quantum yield. The proximity of certain amino acid residues in a protein, for instance, can lead to quenching of the fluorescein fluorescence. By modeling the structure of the conjugate, it is possible to identify potential quenching residues and predict the magnitude of their effect. This information is vital for selecting appropriate labeling sites on a target protein to ensure a bright fluorescent signal.
The following table provides a hypothetical example of how the predicted spectroscopic properties of a this compound conjugate might be presented.
| Property | This compound (in PBS) | Fluorescein-PEG4-Conjugate (Bound to Protein X) |
| Predicted Absorbance Max (nm) | 495 | 502 |
| Predicted Emission Max (nm) | 515 | 525 |
| Predicted Relative Quantum Yield | 1.0 | 0.85 |
This table is illustrative and the values would be derived from QM/MM calculations for a specific protein conjugate.
Challenges and Future Research Directions with Fluorescein Peg4 Azide
Overcoming Methodological Limitations in Bioorthogonal Reaction Efficiency
Bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), are fundamental to the application of Fluorescein-PEG4-azide. medchemexpress.comrsc.org However, the efficiency of these reactions can be hampered by several factors.
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) linker, while beneficial for solubility and reducing non-specific interactions, can also introduce steric hindrance. mdpi.comnih.gov This hindrance can impede the approach of the azide (B81097) group to its alkyne reaction partner, especially when dealing with bulky biomolecules or crowded cellular environments. mdpi.comrsc.org Research has shown that while shorter PEG chains can lead to higher reaction conversion rates, longer chains may decrease efficiency due to this steric effect. mdpi.com
Reaction Kinetics: The kinetics of bioorthogonal reactions are critical, particularly for in vivo applications where rapid and efficient labeling is required. rsc.orgacs.org While CuAAC generally exhibits fast kinetics, the potential toxicity of the copper catalyst limits its use in living systems. nih.govnih.gov SPAAC avoids this issue but often proceeds at a slower rate. acs.org The PEG4 linker in this compound can influence these kinetics. While it can reduce steric effects to some extent compared to more rigid linkers, its flexibility can also lead to conformations that are not optimal for the reaction. rsc.orginterchim.fr
Future research in this area should focus on:
Linker Optimization: Designing and synthesizing linkers with varying lengths and rigidities to systematically study their impact on reaction efficiency.
Catalyst Development: For CuAAC, developing more biocompatible copper catalysts or ligands that minimize cellular toxicity.
Advanced Reaction Chemistries: Exploring alternative bioorthogonal reactions with faster kinetics and high specificity that are compatible with the fluorescein (B123965) and azide moieties.
Strategies for Enhancing Photostability and Mitigating Photophysical Artifacts in Advanced Imaging
Fluorescein, the fluorophore component of the probe, is well-known but suffers from certain photophysical limitations, primarily photobleaching and pH sensitivity. mdpi.comrsc.org
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal over time. keyence.comthermofisher.com This is a significant issue in long-term or high-intensity imaging experiments. expertcytometry.com The generation of reactive oxygen species (ROS) is a major contributor to this process. keyence.com
Photophysical Artifacts: Beyond photobleaching, other artifacts can affect imaging quality. These include:
Autofluorescence: Background fluorescence from endogenous molecules within cells or tissues can obscure the signal from the probe, particularly in the green part of the spectrum where fluorescein emits. nih.govdiva-portal.org
pH Sensitivity: The fluorescence intensity of fluorescein is highly dependent on the pH of its environment, with a significant decrease in quantum yield in acidic conditions. mdpi.com This can lead to inaccurate quantification if local pH changes are not accounted for.
Non-specific Binding: Hydrophobic interactions can sometimes lead to the non-specific binding of fluorescent probes to cellular structures or substrates, resulting in background signal and potential misinterpretation of localization data. plos.org
Strategies to address these challenges include:
| Challenge | Mitigation Strategy |
| Photobleaching | Use of antifade mounting media containing reagents like n-propyl gallate or commercial formulations such as ProLong Gold and VECTASHIELD. thermofisher.comemsdiasum.com |
| Minimizing exposure to excitation light by using lower laser power, shorter exposure times, and neutral density filters. thermofisher.comyoutube.com | |
| Removing molecular oxygen from in vitro samples using oxygen scavenger systems. keyence.comyoutube.com | |
| Autofluorescence | Employing spectral imaging and unmixing techniques to computationally separate the probe signal from the background. nih.gov |
| Using fluorophores with excitation and emission wavelengths in the red or near-infrared (NIR) regions to avoid the autofluorescence window. diva-portal.org | |
| pH Sensitivity | Performing ratiometric imaging with pH-sensitive probes or using pH-insensitive fluorescein derivatives. mdpi.com |
| Non-specific Binding | Incorporating hydrophilic linkers like PEG to reduce hydrophobic interactions. nih.govchempep.com |
| Careful optimization of probe concentration and washing steps during labeling protocols. plos.org |
Future research should focus on developing fluorescein derivatives with inherently greater photostability and reduced pH sensitivity. The Janelia Fluor (JF) dyes, for example, represent a class of rhodamine-based dyes with improved photostability. aip.org
Design and Synthesis of Next-Generation Multi-Modal Probes
The modular nature of this compound, with its clickable azide group, makes it an excellent candidate for the development of multi-modal probes. biosynth.com These probes combine fluorescence imaging with other modalities, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to provide complementary information.
Fluorescence-PET Imaging: A significant area of development is the creation of bimodal PET/fluorescent probes. nih.gov This can be achieved by incorporating a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the probe structure. For instance, a BODIPY-Fl dye modified with an azide group has been successfully radiolabeled with ¹⁸F and used for in vivo imaging. nih.gov Similarly, chelating agents like DOTA can be incorporated into a PEG-azide structure to complex with radiometals for PET or SPECT imaging. lumiprobe.com The azide group allows for the subsequent click reaction to a biomolecule of interest.
The synthesis of such probes often involves a multi-step process. For example, a precursor molecule containing a chelator or a group for radiolabeling is functionalized with an azide-PEG linker. This bimodal construct can then be conjugated to an alkyne-modified targeting vector, such as a peptide or antibody, via a click reaction. nih.govnih.gov
Future directions in this field include:
Streamlining Synthesis: Developing more efficient and one-pot synthesis methods for creating these complex multi-modal probes.
Expanding Modalities: Incorporating contrast agents for other imaging techniques like MRI or photoacoustic imaging.
Theranostic Applications: Designing probes that not only image but also deliver a therapeutic payload, combining diagnostics and therapy into a single agent.
Expansion into Novel Interdisciplinary Research Domains (e.g., Synthetic Biology, Optogenetics Tools)
The unique properties of this compound position it for use in emerging interdisciplinary fields.
Synthetic Biology: This field involves the design and construction of new biological parts, devices, and systems. Fluorescent probes are essential for visualizing and quantifying the outputs of these synthetic circuits. The ability to specifically label components of an engineered system using the bioorthogonal click chemistry of this compound allows for precise tracking and analysis without interfering with the native cellular machinery. harvard.edubiorxiv.org For example, it could be used to label and track the localization of synthetic proteins or to monitor the assembly of engineered macromolecular structures.
Optogenetics: Optogenetics uses light to control the activity of cells, typically neurons, that have been genetically modified to express light-sensitive proteins. harvard.edunsf.gov While not a direct optogenetic tool itself, this compound can be used to label and visualize the specific cells or proteins that are being targeted by optogenetic manipulation. This provides a way to confirm the location and expression levels of the optogenetic actuators or sensors, which is crucial for interpreting the results of optogenetic experiments.
Future applications could involve:
Spatially Controlled Labeling: Combining this compound with photo-activatable or photo-caged alkynes to achieve light-mediated, spatially-resolved labeling of biomolecules within a cell or tissue.
Proximity Labeling: Developing PROTAC-like (Proteolysis Targeting Chimera) or other proximity-based labeling strategies where this compound is recruited to a specific protein or cellular location before the click reaction is initiated, providing a fluorescent readout of molecular proximity. medchemexpress.combiorxiv.org
Development of High-Throughput Screening Methodologies Leveraging this compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. mdpi.comroutledge.com Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and amenability to automation. fraunhofer.de
This compound can be integrated into HTS workflows in several ways:
Fluorescence Polarization (FP) Assays: FP is a homogeneous assay format that measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. nih.gov An alkyne-modified target molecule could be labeled with this compound, and its interaction with binding partners could be screened in a high-throughput manner.
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can be designed to monitor molecular interactions. Fluorescein can act as a FRET donor or acceptor. A click-based HTS assay could be developed where the binding of two molecules brings a this compound-labeled component into proximity with a FRET partner, generating a measurable signal. nih.gov
Activity-Based Protein Profiling (ABPP): In ABPP, active enzymes in a complex proteome are labeled with probes that covalently bind to their active sites. A "clickable" activity-based probe containing an alkyne group can be used to tag active enzymes, which are then visualized by reaction with this compound. This approach can be adapted to an HTS format to screen for enzyme inhibitors.
The development of robust HTS assays using this compound requires careful optimization of reaction conditions, including probe concentration, incubation times, and washing steps, to ensure a high signal-to-noise ratio and minimize false positives. nih.gov
Future advancements in this area will likely involve:
Miniaturization: Adapting these assays to 1536-well or even higher density formats to increase throughput and reduce reagent costs. nih.gov
Multiplexing: Developing assays that can simultaneously screen for multiple targets by using a panel of different colored fluorescent probes with orthogonal chemistries.
High-Content Screening: Integrating this compound labeling with automated microscopy and image analysis to screen for changes in protein localization, cellular morphology, or other complex cellular phenotypes. fraunhofer.de
Q & A
Q. What is the role of the PEG4 spacer in Fluorescein-PEG4-azide’s functionality for bioconjugation?
The PEG4 spacer enhances solubility in aqueous buffers and reduces steric hindrance during click chemistry reactions, ensuring efficient conjugation between the azide group and alkyne-modified targets. This design is critical for applications in live-cell imaging or protein labeling, where steric bulk can impede binding .
Q. How should this compound be stored to maintain stability?
Store lyophilized this compound at –20°C in a desiccated environment. For short-term use (1–2 weeks), dissolve in anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles. Degradation can be monitored via HPLC or fluorescence spectroscopy to ensure integrity .
Q. What are the primary applications of this compound in cellular imaging?
It is widely used for labeling biomolecules (e.g., proteins, lipids) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The fluorescein moiety enables real-time tracking in fluorescence microscopy, while the PEG4 spacer minimizes interference with biological activity .
Advanced Research Questions
Q. How can reaction conditions for this compound in CuAAC be optimized to maximize labeling efficiency?
- Catalyst concentration: Use 1–5 µM Cu(I) (e.g., TBTA-Cu(I)) to balance reaction speed and cytotoxicity.
- Temperature: Reactions at 25–37°C for 1–2 hours typically yield >90% conversion.
- Solvent: Phosphate-buffered saline (PBS) with 10–20% DMSO improves reagent solubility. Validate efficiency via SDS-PAGE with fluorescence scanning or mass spectrometry .
Q. What analytical techniques confirm successful conjugation of this compound to target molecules?
Q. How to resolve discrepancies in fluorescence intensity during live-cell imaging with this compound?
- Quenching: Avoid prolonged light exposure; use antifade reagents.
- pH sensitivity: Fluorescein’s intensity drops below pH 7.0. Use pH-stable dyes (e.g., Alexa Fluor analogs) for acidic environments.
- Controls: Include unconjugated fluorescein and azide-free samples to isolate background noise .
Q. What strategies mitigate nonspecific binding of this compound in complex biological samples?
- Blocking agents: Pre-treat samples with 1% BSA or 5% nonfat milk to occupy nonspecific sites.
- Click reaction specificity: Use low Cu(I) concentrations (<5 µM) and chelators like BCS (bathocuproine disulfonate) to reduce off-target reactions.
- Purification: Post-conjugation, isolate labeled molecules via size-exclusion chromatography or affinity tags .
Q. How does this compound compare to other azide dyes (e.g., Cy5-azide) in super-resolution microscopy?
| Property | This compound | Cy5-PEG4-azide |
|---|---|---|
| Excitation/Emission | 494/521 nm | 649/670 nm |
| Photostability | Moderate (prone to bleaching) | High |
| Applications | Short-term live-cell imaging | Long-term fixed-cell imaging |
Methodological Considerations
Q. How to design a controlled experiment to validate this compound’s labeling specificity?
Q. What statistical methods are appropriate for analyzing fluorescence intensity data from this compound experiments?
- Normalization: Express intensities relative to internal controls (e.g., housekeeping proteins).
- Error analysis: Use standard deviation (SD) for technical replicates and standard error of the mean (SEM) for biological replicates.
- Significance testing: Apply Student’s t-test or ANOVA for multi-group comparisons, ensuring p-values are adjusted for multiple hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
